molecular formula C10H7ClOS B13680278 Benzo[b]thiophene-4-acetyl chloride CAS No. 98994-31-1

Benzo[b]thiophene-4-acetyl chloride

Cat. No.: B13680278
CAS No.: 98994-31-1
M. Wt: 210.68 g/mol
InChI Key: BDYPPWZVYZVDKV-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-4-acetyl chloride is an organic compound belonging to the class of benzothiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of an acetyl chloride group attached to the fourth position of the benzo[b]thiophene ring. Benzothiophenes are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophene-4-acetyl chloride typically involves the acylation of benzo[b]thiophene. One common method is the Friedel-Crafts acylation, where benzo[b]thiophene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophene-4-acetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.

    Substitution: Amines, alcohols, under basic or neutral conditions.

Major Products:

    Oxidation: Benzo[b]thiophene-4-acetic acid.

    Reduction: Benzo[b]thiophene-4-ethyl alcohol.

    Substitution: Benzo[b]thiophene-4-amides, benzo[b]thiophene-4-esters.

Mechanism of Action

The mechanism of action of benzo[b]thiophene-4-acetyl chloride is primarily based on its reactivity as an acylating agent. The acetyl chloride group can react with nucleophiles, leading to the formation of various derivatives. In biological systems, these derivatives can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Properties

CAS No.

98994-31-1

Molecular Formula

C10H7ClOS

Molecular Weight

210.68 g/mol

IUPAC Name

2-(1-benzothiophen-4-yl)acetyl chloride

InChI

InChI=1S/C10H7ClOS/c11-10(12)6-7-2-1-3-9-8(7)4-5-13-9/h1-5H,6H2

InChI Key

BDYPPWZVYZVDKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CSC2=C1)CC(=O)Cl

Origin of Product

United States

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